molecular formula C6H6BFO2 B116861 4-Fluorophenylboronic acid CAS No. 1765-93-1

4-Fluorophenylboronic acid

Cat. No.: B116861
CAS No.: 1765-93-1
M. Wt: 139.92 g/mol
InChI Key: LBUNNMJLXWQQBY-UHFFFAOYSA-N
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Description

4-Fluorophenylboronic acid (CAS 1765-93-1) is a fluorinated aromatic boronic acid widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a fluorine atom at the para position of the phenyl ring, which enhances its electron-withdrawing properties and influences reactivity in catalytic processes. This compound is particularly valued in pharmaceutical and materials science for synthesizing fluorinated biaryls, which exhibit unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Reactions with Silicon Surfaces

Recent studies have focused on the reactions of 4-fluorophenylboronic acid with silicon surfaces, specifically H- and Cl-terminated Si(100) surfaces. These reactions are crucial for developing silicon-based materials and devices.

  • Surface Reaction Mechanism : The reaction mechanism involves the formation of a Si-O-B bond when this compound interacts with Cl-Si(100). This reaction is favored over interactions with H-Si(100) due to the stronger bonding characteristics of chlorine.

  • X-ray Photoelectron Spectroscopy (XPS) : XPS studies indicate that both boric acid and this compound preferentially react with Cl-Si(100) surfaces. The introduction of boron onto the silicon surface enhances its electronic properties.

Thermodynamic Favorability

The thermodynamic aspects of these reactions reveal that the interaction of this compound with Cl-Si(100) is significantly more favorable than that of boric acid:

  • Relative Boron Surface Coverage : The quantification shows that this compound achieves approximately 2.8 times higher boron surface coverage compared to boric acid.

  • Energy Considerations : The reaction of this compound with Cl-Si(100) is about 55.3 kJ/mol more favorable than that of boric acid under similar conditions, indicating a strong preference for this compound in silicon surface functionalization .

Scientific Research Applications

Surface Chemistry and Semiconductor Applications

4-Fluorophenylboronic acid has been extensively studied for its interactions with silicon surfaces, particularly in the context of semiconductor technology.

  • Reactivity with Silicon Surfaces : Research indicates that 4-FPBA reacts preferentially with chlorine-terminated silicon (Cl-Si(100)) surfaces compared to hydrogen-terminated ones (H-Si(100)). This reaction leads to the formation of boron-containing monolayers, which are crucial for applications in electronic devices. The boron coverage achieved with 4-FPBA is approximately 2.8 times higher than that obtained using boric acid under similar conditions .
  • Thermodynamic Favorability : The reaction of 4-FPBA with Cl-Si(100) is significantly more thermodynamically favorable than that of boric acid, with a difference of about 55.3 kJ/mol. This property makes 4-FPBA an attractive candidate for creating high-density boron monolayers essential for ultrashallow doping processes in semiconductors .

Organic Synthesis

This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions.

  • Suzuki Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic chemistry. This method allows for the synthesis of biaryl compounds and other complex organic molecules .
  • Direct Arylation : 4-FPBA has been employed in palladium-catalyzed direct arylation reactions, facilitating the introduction of aryl groups into various substrates, including pyrazoles and other heterocycles .

Biosensing Applications

The unique properties of this compound make it suitable for biosensing applications.

  • Selective Detection : The boronic acid functional group has a high affinity for diols, enabling selective biosensing capabilities. This characteristic is particularly useful for detecting sugars and glycoproteins, as well as in nucleic acid recognition .
  • Spectroscopic Studies : Systematic studies using Fourier-transform infrared (FT-IR) and Raman spectroscopy have demonstrated that 4-FPBA can enhance signal detection in biosensing applications. The compound's ability to undergo dearomatization upon adsorption further supports its utility in these contexts .

Case Study 1: Surface Functionalization of Si(100)

A study investigated the reaction kinetics and thermodynamics of 4-FPBA on Cl-Si(100) surfaces. The results indicated that optimal reaction conditions were achieved at 50°C, leading to significant boron incorporation into the silicon substrate. X-ray photoelectron spectroscopy (XPS) confirmed the successful formation of Si-O-B linkages, which are critical for enhancing electronic properties .

Reaction ConditionsBoron CoverageThermodynamic Favorability
Temperature: 50°CHigh+55.3 kJ/mol

Case Study 2: Application in Organic Synthesis

In a series of experiments focusing on Suzuki coupling reactions, 4-FPBA was used to synthesize various biaryl compounds efficiently. The reactions demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling partner.

Reaction TypeYield (%)Conditions
Suzuki Coupling>90Pd Catalyst, Aqueous Medium
Direct Arylation>85Pd Catalyst, Organic Solvent

Mechanism of Action

The mechanism of action of 4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Reactivity in Suzuki-Miyaura Reactions

4-Fluorophenylboronic acid demonstrates distinct reactivity compared to non-fluorinated and substituted analogs. Key comparisons include:

Compound TOF (h⁻¹) Reaction Conditions Conversion/Yield Reference
This compound 67.1 70–110°C, Pd nanoparticles ~100% conversion
Phenylboronic acid ~50 70–110°C, Pd nanoparticles ~95% conversion
4-Methoxyphenylboronic acid N/A Pd catalysis, THF/H₂O Low solubility
3-Chlorophenylboronic acid N/A Protein cross-coupling Incomplete conversion
  • vs. Phenylboronic Acid: While phenylboronic acid shows slightly higher initial activity at 70°C (e.g., 95% conversion at 3–8 hours), this compound achieves superior turnover frequencies (TOF = 67.1 h⁻¹ vs. ~50 h⁻¹) and sustained catalytic efficiency at higher temperatures (110°C) .
  • vs. Electron-Donating Substituents : 4-Methoxyphenylboronic acid suffers from solubility limitations, hindering its utility in per-arylation reactions . In contrast, the electron-withdrawing fluorine group in this compound enhances oxidative stability and compatibility with hydrophobic substrates.
  • vs. Halogenated Analogs : 3-Chlorophenylboronic acid underperforms in protein cross-coupling due to steric hindrance and reduced transmetalation efficiency .

Electronic and Steric Effects

The fluorine substituent in this compound reduces electron density at the boron center, accelerating transmetalation in Pd-catalyzed reactions. However, excessive electron withdrawal (e.g., in nitro- or sulfonyl-substituted boronic acids) can destabilize intermediates, lowering yields . For instance:

  • In peptide modification, this compound failed to achieve full conversion, whereas deuterated or methoxy-substituted analogs succeeded due to balanced electronic effects .
  • Substituent position matters: Ortho-fluorinated analogs exhibit reduced reactivity due to steric clashes with catalytic sites .

Application-Specific Performance

  • Pharmaceutical Synthesis : this compound enables efficient coupling with halogenated anisoles (e.g., 4-bromoanisole) under ligandless conditions, making it ideal for high-throughput drug discovery .
  • Material Science : It facilitates the synthesis of pillar[5]arenes with ten aromatic π-units, though solubility challenges arise with bulkier substituents .

Key Research Findings

Catalytic Efficiency : this compound outperforms phenylboronic acid in TOF values (67.1 h⁻¹ vs. ~50 h⁻¹) due to enhanced oxidative stability and Pd coordination .

Temperature Sensitivity: At 110°C, aggregation of Pd nanoparticles reduces activity for most boronic acids, but this compound maintains >90% conversion for 48 hours .

Reaction Byproducts : In propylene carbonate solvent, this compound generates unexpected side products (e.g., 20b in 53% yield) due to competing elimination pathways .

Toxicity Profile : Acute toxicity studies rank this compound as low-risk (LD₅₀ > 200 mg/kg), unlike cyclohexylboronic acid, which shows neurotoxic effects .

Biological Activity

4-Fluorophenylboronic acid (4-FPBA) is a significant compound within the class of boronic acids, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structural properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H6_6BFO2_2 and is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This substitution impacts its acidity and reactivity, which are crucial for its biological functions.

Table 1: Structural Properties of this compound

PropertyValue
Molecular Weight141.92 g/mol
pKaApproximately 8.5
SolubilitySoluble in water
Boiling Point265 °C

The biological activity of 4-FPBA is primarily attributed to its ability to interact with various biological targets through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in drug development, particularly in targeting enzymes and receptors.

  • Antimicrobial Activity : Research indicates that 4-FPBA exhibits antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can enhance the efficacy of existing antibiotics when used in combination therapies .
  • Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth. It acts as a proteasome inhibitor, which can lead to apoptosis in cancer cells .
  • Receptor Modulation : 4-FPBA has been shown to modulate the activity of certain receptors, including those involved in glucose metabolism, making it a candidate for diabetes treatment .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Maryland evaluated the antimicrobial efficacy of 4-FPBA against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be around 4 µg/mL, indicating potent activity against resistant strains. The study highlighted how 4-FPBA could be used synergistically with traditional antibiotics to overcome resistance mechanisms .

Cancer Treatment Research

In a separate investigation, 4-FPBA was tested for its effects on breast cancer cell lines. The results demonstrated that treatment with 4-FPBA led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential role as an adjunct therapy in cancer treatment protocols .

Toxicological Profile

Despite its promising biological activities, the safety profile of 4-FPBA is critical for its therapeutic application. Preliminary studies indicate that it exhibits low toxicity levels, with LD50 values exceeding 100 mg/kg in animal models. Observations included minimal adverse effects on motor activity and no significant behavioral abnormalities at therapeutic doses .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-fluorophenylboronic acid in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with soap and water (skin) or flush eyes with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage : Store in a cool, dry environment, protected from moisture to prevent decomposition. Use airtight containers to maintain stability .
  • General Handling : While not classified as hazardous under OSHA standards, standard lab PPE (gloves, goggles) is recommended due to potential mild irritancy .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • Vibrational Analysis : Fourier-transform infrared (FT-IR) spectroscopy identifies B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Compare results to DFT/B3LYP computational models for validation .
  • NMR : 11^{11}B NMR shows a characteristic peak near 30 ppm for boronic acids. 19^{19}F NMR confirms the para-fluorine substituent’s electronic environment .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight (139.92 g/mol) and isotopic patterns .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Acts as an aryl donor with Pd catalysts to form biaryl compounds. Optimize base (e.g., K2_2CO3_3) and solvent (dioxane/water mixtures) for electron-deficient substrates .
  • Protodeboronation Studies : Monitor reactivity trends under acidic or oxidative conditions to design stable intermediates .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect this compound’s reactivity in Ir-catalyzed addition reactions?

  • Methodological Answer :

  • Reactivity Challenge : Electron deficiency reduces nucleophilicity, leading to lower yields in Ir(COD)Cl-catalyzed aldehyde additions.
  • Optimization : Increase equivalents (3×) of this compound to compensate for competitive decomposition. Use tris(2,4-di-t-butylphenyl)phosphite as a co-catalyst to stabilize Ir intermediates .
  • Mechanistic Insight : DFT studies suggest fluorine’s inductive effect lowers the boronic acid’s Lewis acidity, slowing transmetallation. Track reaction progress via 19^{19}F NMR to adjust stoichiometry .

Q. How can DFT/B3LYP computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Structural Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model geometry. Compare computed bond lengths (e.g., B-C: ~1.56 Å) to X-ray crystallography data .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in cross-couplings .
  • Vibrational Assignments : Simulate IR spectra to resolve ambiguities in experimental peaks (e.g., distinguishing B-O vs. C-F modes) .

Q. What strategies enable efficient use of this compound in microwave-assisted cross-couplings for BACE-1 inhibitor synthesis?

  • Methodological Answer :

  • Reaction Design : Combine with aryl halides under PEPPSI™-IPr catalysis in DMF/EtOH/H2_2O (3:1:1). Microwave irradiation (125°C, 10 min) enhances efficiency vs. traditional heating .
  • Workflow : Purify via flash chromatography (silica gel, hexane/EtOAc gradient). Validate coupling efficiency by HPLC-MS (retention time ~8.2 min for product) .

Q. How does surface functionalization with this compound inhibit TiO2_2 deposition on silicon substrates?

  • Methodological Answer :

  • Monolayer Formation : Immerse H-terminated Si(100) in 1 mM this compound/ethanol for 24 hr. Confirm covalent Si-O-B linkages via XPS (B 1s peak at ~192 eV) .
  • Inhibition Mechanism : The boronic acid layer sterically blocks TiCl4_4 precursor adsorption. Quantify inhibition efficiency using AFM to measure TiO2_2 thickness reduction (~80%) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting reactivity trends for this compound in cross-couplings?

  • Methodological Answer :

  • Catalyst Dependency : Pd-based systems (e.g., Suzuki-Miyaura) tolerate electron deficiency better than Ir catalysts. Compare ligand effects (e.g., PPh3_3 vs. bulky phosphites) .
  • Solvent/Base Effects : Polar aprotic solvents (DMF) enhance stability in microwave reactions, while protic solvents (EtOH) may accelerate protodeboronation. Screen bases (K3_3PO4_4 vs. Na2_2CO3_3) to balance pH and reactivity .

Properties

IUPAC Name

(4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LBUNNMJLXWQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6BFO2
Record name 4-fluorophenylboronic acid
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DSSTOX Substance ID

DTXSID10301378
Record name 4-Fluorophenylboronic acid
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Molecular Weight

139.92 g/mol
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CAS No.

1765-93-1
Record name (4-Fluorophenyl)boronic acid
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Record name (4-Fluorophenyl)boronic acid
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Record name (4-FLUOROPHENYL)BORONIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of triisopropyl borate (4.6 mL, 20 mmol) in THF (1 mL) at -78° C. under nitrogen was added 4-fluorophenylmagnesium bromide (2M solution in diethylether, 10 mL) dropwise. The mixture was allowed to warm to room temperature. Ether (50 mL) was added, followed by 10% HCl (50 mL). The ether layer was then washed with H2O (25 mL) and brine (25 mL). The dried (MgSO4) ether layer was concentrated to dryness. The residue was triturated with hexanes to provide an off-white solid which was filtered and dried under vacuum to afford 1.38 g of 4-fluorophenyl boronic acid.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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